xP2 protein - 147954-89-0

xP2 protein

Catalog Number: EVT-1518102
CAS Number: 147954-89-0
Molecular Formula: C15H23ClN2O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

xP2 protein is derived from specific organisms or cell types where it is expressed as part of the cellular machinery responsible for protein synthesis. It belongs to the class of proteins known as ribosomal proteins, which are integral components of ribosomes—the cellular structures that facilitate the translation of messenger RNA into polypeptides. The classification of xP2 protein can be further detailed based on its structural characteristics, functional roles, and the specific pathways it influences within the cell.

Synthesis Analysis

Methods and Technical Details

The synthesis of xP2 protein involves several methodologies that can be broadly categorized into in vivo and in vitro techniques.

  1. In Vivo Synthesis:
    • Utilizes cellular machinery to express xP2 protein from its corresponding gene.
    • Techniques such as ribosome profiling have been developed to assess translation dynamics, providing insights into the synthesis rates and efficiency of xP2 production under various conditions .
  2. In Vitro Synthesis:
    • Involves cell-free systems where necessary components (ribosomes, tRNAs, amino acids) are combined to produce xP2 protein.
    • This method allows for precise control over reaction conditions and can be optimized for yield and purity.

Recent advancements in de novo protein design also contribute to synthesizing variants of xP2 protein with tailored functionalities, enhancing its applicability in research .

Molecular Structure Analysis

Structure and Data

The molecular structure of xP2 protein is characterized by its unique folding patterns, which are critical for its function. Structural analysis typically involves:

  • X-ray Crystallography: Provides high-resolution images of the protein's three-dimensional structure.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers insights into the dynamics and conformational states of xP2 in solution.

Data from these analyses reveal key structural motifs that contribute to the protein's stability and interaction with other biomolecules.

Chemical Reactions Analysis

Reactions and Technical Details

xP2 protein participates in various biochemical reactions essential for cellular function:

  1. Translation Reactions: As part of the ribosomal machinery, xP2 facilitates the decoding of messenger RNA into polypeptide chains.
  2. Post-Translational Modifications: These modifications (e.g., phosphorylation, methylation) can alter the activity or stability of xP2, impacting its role in cellular processes.

Technical details regarding these reactions often involve kinetic studies that measure rates and efficiencies under different environmental conditions.

Mechanism of Action

Process and Data

The mechanism of action for xP2 protein primarily revolves around its role in ribosome function during translation:

  • Binding to Ribosomal Subunits: xP2 interacts with ribosomal RNA and other proteins to form functional ribosomes.
  • Facilitating Peptide Bond Formation: It plays a crucial role in the catalysis of peptide bond formation between amino acids during translation.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of xP2 protein include:

  • Molecular Weight: Typically determined through mass spectrometry.
  • Solubility: Influences its behavior in various cellular environments.

Chemical properties encompass:

  • Stability under Different pH Levels: Essential for maintaining functionality across various biological conditions.
  • Interaction with Other Biomolecules: Characterized through binding assays that assess affinity and specificity.

Relevant data from experimental studies help delineate these properties .

Applications

Scientific Uses

xP2 protein has several applications in scientific research:

  • Protein Synthesis Studies: Used as a model to understand translation mechanisms and efficiency.
  • Biotechnological Applications: Potentially utilized in synthetic biology for designing novel proteins with specific functions.
  • Disease Research: Investigated for its role in diseases where protein synthesis is dysregulated, providing insights into therapeutic targets.
Introduction to xP2 Protein

Taxonomic and Phylogenetic Classification of xP2 Protein

xP2 belongs to the P-domain peptide family, a group defined by conserved cysteine-rich modules resembling epidermal growth factor (EGF)-like repeats but with distinct spacing and connectivity. Phylogenetically, xP2 clusters within vertebrate-secreted peptide regulators but demonstrates amphibian-specific evolutionary innovations. Orthology analyses reveal no direct one-to-one mammalian ortholog, positioning xP2 as a lineage-restricted gene product. Its taxonomic distribution appears limited to Xenopus species (X. laevis and potentially closely related anurans), contrasting with widely conserved pan-eukaryotic proteins involved in core cellular functions [1].

Comparative genomic studies indicate that xP2 likely arose through gene duplication and divergence from ancestral P-domain genes, possibly predating anuran radiation. This is supported by its dual P-domain architecture – a structural innovation not observed in mammalian single-P-domain peptides like spasmolytic polypeptides (PSP/hSP/mSP). Phylogenetic trees constructed from P-domain sequences place xP2 on a distinct branch separate from mammalian stomach/pancreas-expressed family members, reflecting functional divergence accompanying tissue expression shifts [2] [9].

Table 1: Phylogenetic Position of xP2 Within Vertebrate P-Domain Peptides

FeaturexP2Mammalian P-Domain Peptides (e.g., PSP/hSP/mSP)
Taxonomic DistributionXenopus laevis (amphibian-specific)Widely conserved across mammals
Evolutionary OriginLineage-specific gene duplicationAncient metazoan origin
Orthology StatusNo direct mammalian orthologOrthologs present across vertebrates
Domain ArchitectureTwo P-domainsTypically single P-domain
Sequence Conservation<30% identity to mammalian TFFsHigh cross-species conservation

Historical Discovery and Nomenclature in Xenopus laevis

xP2 was discovered in 1992 through targeted polymerase chain reaction (PCR) experiments designed to identify novel cysteine-rich peptides in Xenopus laevis. Researchers amplified genomic sequences using primers targeting conserved regions flanking P-domains, leading to the isolation of a previously uncharacterized cDNA encoding a precursor protein with two P-domain modules. This molecular approach leveraged known structural features of the P-domain family to uncover new members [2] [5] [9].

The name "xP2" follows a pragmatic nomenclature: "x" denotes Xenopus, "P" signifies the P-domain structural family, and "2" distinguishes it from the contemporaneously discovered xP1 and xP4 peptides. Under modern Xenopus gene nomenclature guidelines, which prioritize orthology-based naming using human gene symbols, xP2 retains its original designation due to the absence of a confirmed human ortholog. Current standards mandate that gene symbols should not start with "X" or "Xl" (e.g., XlP2 is invalid) and should use lowercase italics for genes (xp2) versus capitalized non-italics for proteins (xP2). The lack of synteny conservation preventing assignment of a human-based name (e.g., TFF) has preserved the provisional "xP2" identifier [8] [9].

Key steps in its characterization included:

  • cDNA Cloning: Full-length cDNA sequencing revealed an open reading frame encoding a secretory preproprotein with a signal peptide, two P-domains, and a unique C-terminal region.
  • Antibody Production: A polyclonal antiserum (SKP-2) generated against a synthetic C-terminal peptide enabled cellular localization studies.
  • Tissue-Specific Expression: Western blotting and immunohistochemistry confirmed exclusive synthesis in skin granular glands and epidermis, with no detection in stomach or pancreatic tissues – a defining distinction from other P-domain peptides [2] [5].

Role within the P-Domain Peptide Family: Evolutionary Context

The P-domain represents a structurally conserved cysteine-rich module characterized by six invariant cysteine residues forming three disulfide bonds, creating a compact trefoil configuration essential for stability and receptor interaction. While evolutionarily related to EGF-like domains, P-domains exhibit distinct spacing of cysteines and connectivity patterns. xP2 contributes uniquely to this family through its tandem dual-domain architecture, a configuration that may enable novel ligand-receptor interactions or enhanced functional specificity compared to single-domain relatives [2] [9].

Functionally, xP2 diverges from canonical P-domain peptides like mammalian spasmolytic polypeptides (PSP/hSP/mSP) or trefoil factor family (TFF) members, which primarily modulate mucosal repair and innate immunity in the gastrointestinal tract. Its skin-centric expression in Xenopus suggests adaptation to amphibian-specific challenges:

  • Granular Gland Localization: Immunoreactivity in secretory granular glands implies roles in producing skin secretion components with potential antimicrobial, waterproofing, or signaling properties.
  • Epidermal Expression: Detection in the germinal layer epidermis supports hypotheses of autocrine/paracrine growth factor activity influencing keratinocyte proliferation or differentiation during development or wound healing [2] [5] [9].

Table 2: Functional and Structural Comparison of xP2 with Representative P-Domain Peptides

CharacteristicxP2Mammalian TFF3 (hSP)Xenopus xP4
Primary TissuesSkin (granular glands, epidermis)Stomach, intestine, airwayStomach, pancreas
Domain NumberTwo P-domainsSingle P-domain + cysteine-rich C-terminusSingle P-domain
Conserved MotifsCys1-Xaa6-7-Cys2-Xaa8-Cys3-Xaa8-Cys4-Xaa5-Cys5-Xaa8-Cys6Similar spacing with variant loop sizesIdentical to consensus
Disulfide Bond Pattern1-5, 2-4, 3-6 (inferred)1-5, 2-4, 3-61-5, 2-4, 3-6
Proposed FunctionsPutative epidermal growth factor; Skin secretion componentMucosal protection, restitution; Anti-apoptosisDigestive tract cytoprotection

Evolutionarily, xP2 exemplifies functional diversification within conserved structural frameworks. While maintaining the core P-domain fold critical for disulfide-dependent stability, its gene regulatory elements have shifted to drive expression in integumentary systems rather than visceral organs. This likely reflects adaptive evolution responding to the multifaceted roles of amphibian skin – an organ critical for respiration, osmoregulation, defense, and secretion. The retention of its dual-domain structure suggests positive selection for novel biochemical properties absent in single-domain ancestors or paralogs like xP1 and xP4 [2] [9].

Future research should prioritize:

  • Functional Validation: Testing recombinant xP2 in bioassays for mitogenic, antimicrobial, or wound-healing activities.
  • Receptor Identification: Employing affinity purification or expression cloning to identify binding partners.
  • Evolutionary Analysis: Expanding genomic surveys to determine xP2's presence/absence across amphibians and its relationship to fish/mammalian TFFs.
  • Developmental Dynamics: Utilizing Xenopus transgenic models (e.g., CAG:GFP lines [10]) to create xp2 promoter-reporter constructs for tracking spatiotemporal expression.

Properties

CAS Number

147954-89-0

Product Name

xP2 protein

Molecular Formula

C15H23ClN2O4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.